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Compound of Interest

p-Phenetidine, 3-methoxy-alpha-
Compound Name:

phenoxy-
CAS No.: 15382-86-2
Cat. No.: B1677970

Get Quote

Advanced Building Block for Aminoguaiacol
Scaffolds
Introduction & Chemical Identity

CAS 15382-86-2 (3-Methoxy-4-(1-phenoxyethoxy)aniline) is a specialized, acetal-protected
aniline derivative used as a high-value building block in drug discovery.[1][2] It serves as a
stable precursor for the 4-amino-2-methoxyphenol (aminoguaiacol) moiety, a pharmacophore
frequently observed in kinase inhibitors, anti-inflammatory agents, and antioxidants.

Unlike the free aminophenol, which is prone to rapid oxidation (forming quinone imines) and
side reactions during synthesis, CAS 15382-86-2 features a 1-phenoxyethyl (PE) protecting
group on the phenol. This unique acetal linkage offers orthogonal stability during basic coupling
reactions (e.g., Buchwald-Hartwig amination, S_NAr) while remaining cleavable under mild
acidic conditions.

Table 1: Physicochemical Profile
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Property Data

Chemical Name 3-Methoxy-4-(1-phenoxyethoxy)aniline
CAS Number 15382-86-2

Molecular Formula C15H17NOs

Molecular Weight 259.30 g/mol

Core Scaffold Aniline (Aminoguaiacol derivative)
Protecting Group 1-Phenoxyethyl (Acetal type)

Stability Stable in base/neutral; Acid-labile

| Appearance | Off-white to pale brown solid |

Key Applications in Drug Design

The primary utility of CAS 15382-86-2 lies in its ability to introduce the vanilloid/guaiacol amine
motif into complex heterocycles without the handling difficulties associated with free
aminophenols.

A. Synthesis of Kinase Inhibitors

Many Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, or BTK require an aniline tail
to form hydrogen bonds with the kinase hinge region. The 3-methoxy-4-hydroxy substitution
pattern is critical for potency and metabolic stability (e.g., preventing rapid glucuronidation
compared to bare phenaols).

e Mechanism: CAS 15382-86-2 is coupled to a heteroaryl chloride (e.g., Quinazoline,
Pyrimidine) via palladium-catalyzed cross-coupling.

o Advantage: The bulky 1-phenoxyethyl group prevents catalyst poisoning by the phenol and
suppresses oxidative degradation during the reaction.

B. Prodrug Development

The 1-phenoxyethyl acetal is metabolically labile. In some contexts, the moiety itself can act as
a promoiety, releasing the active drug (free phenol) and phenol (a generally recognized safe
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byproduct in low quantities) upon hydrolysis in the acidic environment of the stomach or
lysosomes.

C. Orthogonal Protection Strategy

In multi-step synthesis, standard benzyl ethers (Bn) require hydrogenolysis (Hz/Pd) for
removal, which can reduce other functional groups (alkenes, nitro groups, aryl halides). The 1-
phenoxyethyl group of CAS 15382-86-2 is removed via mild acid hydrolysis, preserving
sensitive unsaturation or halogen substituents elsewhere in the molecule.

Experimental Protocols
Protocol A: Synthesis of CAS 15382-86-2 (Protection Step)

Note: If synthesizing the building block in-house from 4-amino-2-methoxyphenol.
Reagents:

* 4-Amino-2-methoxyphenol (1.0 eq)

e Phenyl Vinyl Ether (1.2 eq)

o p-Toluenesulfonic acid (pTSA) (0.01 eq)

e Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

¢ Dissolution: Dissolve 4-amino-2-methoxyphenol in anhydrous DCM under Nitrogen
atmosphere.

Addition: Add pTSA catalyst followed by the dropwise addition of Phenyl Vinyl Ether at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (The acetal formation is usually rapid).

Quench: Quench with saturated NaHCOs solution to neutralize the acid catalyst.

Workup: Extract with DCM, dry over Na2SOa4, and concentrate.
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 Purification: Recrystallize from Hexane/EtOAc. (Avoid silica column chromatography if the
silica is acidic, or add 1% EtsN to the eluent).

Protocol B: Coupling Reaction (S_NAr with Heterocycle)
Target: Coupling CAS 15382-86-2 to a 4-chloroquinazoline scaffold.

Reagents:

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

CAS 15382-86-2 (1.1 eq)[1]

Isopropanol (iPrOH) or Acetonitrile (MeCN)

Diisopropylethylamine (DIPEA) (Optional, if neutral conditions required)
Procedure:

e Setup: In a reaction vial, suspend the chloro-heterocycle in iPrOH.

» Addition: Add CAS 15382-86-2.

o Reflux: Heat the mixture to reflux (80-85°C) for 3—12 hours.

o Note: The 1-phenoxyethyl group is generally stable to thermal heating in neutral alcohols.
Avoid strong protic acids in the solvent.

» Precipitation: Cool the reaction. The product often precipitates. If not, concentrate and
triturate with ether.

e Isolation: Filter the solid. Wash with cold iPrOH.

Protocol C: Deprotection (Removal of 1-Phenoxyethyl Group)

Objective: Reveal the free phenol in the final drug candidate.
Reagents:

« Dilute HCI (1M) or TFA (10% in DCM)
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e Methanol or THF

Procedure:

Solubilization: Dissolve the coupled intermediate in Methanol/THF (1:1).
Acidification: Add 1M HCI (2-5 eq) dropwise at room temperature.

Hydrolysis: Stir for 1-2 hours. The acetal hydrolyzes to release the free phenol,
acetaldehyde, and phenol.

Workup: Neutralize with NaHCOs. Extract the product into EtOAc.

o Purification Note: The byproduct (phenol) can be removed via high-vacuum drying or
column chromatography.

Visualizing the Workflow

The following diagram illustrates the strategic utility of CAS 15382-86-2 in avoiding oxidation

pathways common to aminophenols.
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Caption: Strategic workflow using CAS 15382-86-2 to bypass oxidative instability of the

aminoguaiacol precursor during drug synthesis.
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Troubleshooting & Optimization

Instability on Silica: The 1-phenoxyethyl acetal can degrade on acidic silica gel. Solution:
Pre-treat silica columns with 1% Triethylamine or use neutral alumina.

Incomplete Coupling: If the aniline is sterically hindered by the bulky phenoxyethyl group,
switch to Buchwald-Hartwig conditions (Pdz(dba)s, XPhos, Cs2COs) rather than standard
S_NAr thermal displacement.

Premature Deprotection: Ensure all solvents for the coupling step are anhydrous. Avoid
using HCI salts of heterocycles without neutralizing them first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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